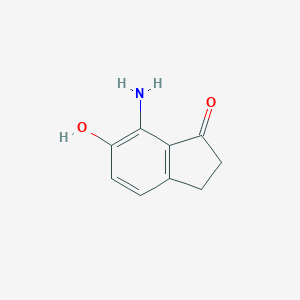![molecular formula C14H20N2O2 B184759 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195983-63-2](/img/structure/B184759.png)
4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine: is a chemical compound that belongs to the class of benzodiazepines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom in the diazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and tert-butyl chloroformate.
Formation of the Benzodiazepine Ring: The o-phenylenediamine undergoes cyclization with an appropriate carbonyl compound to form the benzodiazepine core.
Introduction of the Boc Group: The tert-butyl chloroformate is then introduced to protect the nitrogen atom in the diazepine ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the diazepine ring or Boc group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified diazepine compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is used as an intermediate in the synthesis of more complex benzodiazepine derivatives. It serves as a building block for the development of new compounds with potential therapeutic properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting central nervous system disorders. Its structural features make it a candidate for the development of anxiolytic, anticonvulsant, and sedative agents.
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The Boc group provides stability and selectivity in its interactions with these receptors.
Comparación Con Compuestos Similares
- 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
- 4-Boc-9-Chloro-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Comparison: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific Boc protecting group, which imparts stability and selectivity in chemical reactions
Propiedades
IUPAC Name |
tert-butyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h4-7,15H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVENZEAGNIYZSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378114 |
Source


|
| Record name | tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195983-63-2 |
Source


|
| Record name | tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
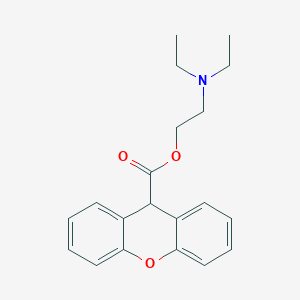
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
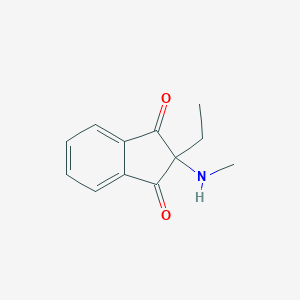

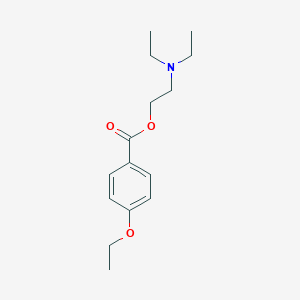
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
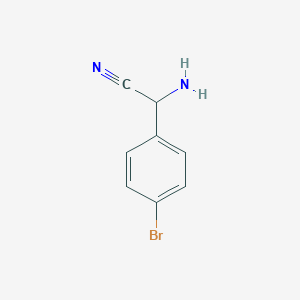

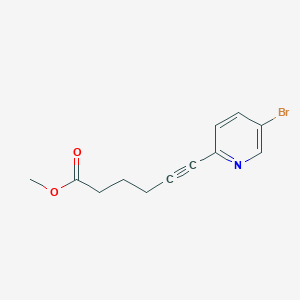
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
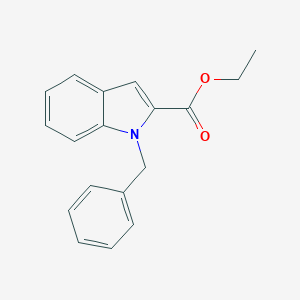
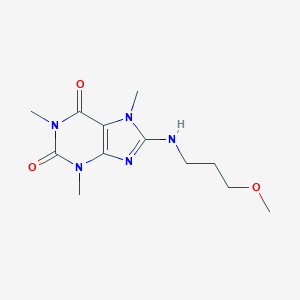
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
